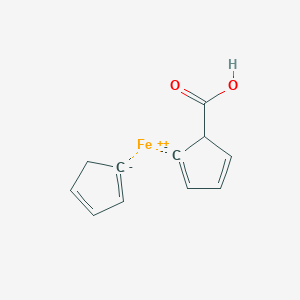

Ferrocen, carboxy-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+), also known as ferrocenecarboxylic acid, is an organometallic compound with the formula (C5H5)Fe(C5H4CO2H). It consists of a ferrocene molecule with a carboxyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and reactivity, making it a valuable substance in various fields of chemistry and industry .

Wissenschaftliche Forschungsanwendungen

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in polymerization, oxidation, and reduction reactions.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

Industry: Utilized in the synthesis of polymers, nanomaterials, and as a component in electrochemical sensors .

Wirkmechanismus

Target of Action

Ferrocene, carboxy-(9CI), also known as Ferrocenecarboxylic acid, is an organoiron compound . It is the simplest carboxylic acid derivative of ferrocene .

Mode of Action

The mode of action of Ferrocene, carboxy-(9CI) involves the carboxy ligand binding to the ferrocene molecules, forming a stable complex . This complex then interacts with its targets, leading to various changes . The acidity of ferrocenecarboxylic acid increases more than a thousand-fold, to pH 4.54 upon oxidation to the ferrocenium cation .

Biochemical Pathways

It is known that the compound can induce novel effects on biochemical pathways and combat resistance to conventional drugs . It has been suggested that the compound plays a role in lipid metabolism, ROS biology, and iron regulation .

Pharmacokinetics

It is known that the compound is stable and highly reactive . It is soluble in Chloroform (Sparingly), DMSO (Slightly), and Methanol (Slightly), but insoluble in water .

Result of Action

The result of Ferrocene, carboxy-(9CI)'s action is the facilitation of various reactions . It has been suggested that the compound can enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo . It is also known to be a component of some redox switches .

Action Environment

The action of Ferrocene, carboxy-(9CI) can be influenced by environmental factors. For instance, the compound is stable and incompatible with strong oxidizing agents . Its action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

Ferrocene, carboxy-(9CI) plays a significant role in biochemical reactions. It is characterized by connecting two ferrocene molecules through a carboxy ligand . Notably, ferrocene is a stable yet highly reactive metal-organic compound

Cellular Effects

The effects of Ferrocene, carboxy-(9CI) on cells have been explored in various studies. For instance, the effects of ferrocene and its oxidized form, ferrocenium, were studied in triple negative human breast cancer MCF-7 cells . These compounds were found to produce reactive oxygen species and induce oxidative stress, activating apoptosis and causing morphological changes .

Molecular Mechanism

The molecular mechanism of Ferrocene, carboxy-(9CI) involves its redox-active nature. Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This leads to changes in gene expression and enzyme activity, although the specific details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrocene, carboxy-(9CI) can change over time. For instance, the distortion of cyclic voltammetry (CV) curves with increasing solvent polarity has been observed, apparently due to the intramolecular hydrophobic association of ferrocene units in the presence of highly polar solvents .

Metabolic Pathways

Ferrocene, carboxy-(9CI) is involved in various metabolic pathways. It’s known to regulate the formation of reactive oxygen species (ROS) via multiple mechanisms . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are still being researched.

Transport and Distribution

The transport and distribution of Ferrocene, carboxy-(9CI) within cells and tissues are complex processes that are still being studied. It’s known that ferrocene-based compounds have excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which may influence its transport and distribution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be synthesized through several methods. One common method involves the reaction of ferrocene with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylated product. Another method involves the use of benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (PyBoP) as a coupling agent to react with ferrocenecarboxylic acid .

Industrial Production Methods

Industrial production of ferrocene, carboxy-(9CI) typically involves the large-scale synthesis of ferrocene followed by carboxylation using carbon dioxide under high pressure and temperature conditions. The product is then purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form ferrocenium ions.

Reduction: It can be reduced back to ferrocene under appropriate conditions.

Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include silver sulfate and p-benzoquinone.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of ferrocenium ions.

Reduction: Regeneration of ferrocene.

Substitution: Formation of various substituted ferrocene derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrocenium: The oxidized form of ferrocene.

Cobaltocene: A similar compound with cobalt instead of iron.

Nickelocene: A compound with nickel in place of iron.

Uniqueness

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its stability, reactivity, and versatility in various chemical reactions. Its ability to form stable complexes and undergo redox reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer |

1271-42-7 |

|---|---|

Molekularformel |

C11H20FeO2 |

Molekulargewicht |

240.12 g/mol |

IUPAC-Name |

cyclopentane;cyclopentanecarboxylic acid;iron |

InChI |

InChI=1S/C6H10O2.C5H10.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2,(H,7,8);1-5H2; |

InChI-Schlüssel |

UHGFPCDYYWCWJO-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |

Kanonische SMILES |

C1CCCC1.C1CCC(C1)C(=O)O.[Fe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.